molecular formula C15H30O3Si B14439528 Dibutyl(ethyl)silyl 4-oxopentanoate CAS No. 78382-23-7

Dibutyl(ethyl)silyl 4-oxopentanoate

Cat. No.: B14439528
CAS No.: 78382-23-7
M. Wt: 286.48 g/mol
InChI Key: NZCFJDGWHLYLQS-UHFFFAOYSA-N
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Description

Dibutyl(ethyl)silyl 4-oxopentanoate is an organosilicon compound that features a silyl ether functional group. This compound is of interest due to its potential applications in organic synthesis and material science. The presence of both silyl and ester groups in its structure allows for unique reactivity and versatility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl(ethyl)silyl 4-oxopentanoate typically involves the reaction of ethyl 4-oxopentanoate with dibutylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

Ethyl 4-oxopentanoate+DibutylchlorosilaneBaseDibutyl(ethyl)silyl 4-oxopentanoate+HCl\text{Ethyl 4-oxopentanoate} + \text{Dibutylchlorosilane} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} Ethyl 4-oxopentanoate+DibutylchlorosilaneBase​Dibutyl(ethyl)silyl 4-oxopentanoate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction and improve the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Dibutyl(ethyl)silyl 4-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The silyl ether group can be oxidized to form silanols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The silyl ether group can be substituted with other nucleophiles in the presence of fluoride ions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.

    Substitution: Tetra-n-butylammonium fluoride (TBAF) is often used to facilitate the substitution of the silyl ether group.

Major Products Formed

    Oxidation: Silanols and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various silyl-substituted compounds depending on the nucleophile used.

Scientific Research Applications

Dibutyl(ethyl)silyl 4-oxopentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dibutyl(ethyl)silyl 4-oxopentanoate involves the reactivity of its silyl ether and ester functional groups. The silyl ether group can be cleaved under acidic or basic conditions, releasing the protected alcohol or carboxylic acid. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or carboxylic acids. These reactions are facilitated by the presence of specific reagents and conditions that target the functional groups .

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilyl 4-oxopentanoate
  • Tert-butyldimethylsilyl 4-oxopentanoate
  • Triisopropylsilyl 4-oxopentanoate

Uniqueness

Dibutyl(ethyl)silyl 4-oxopentanoate is unique due to the presence of both dibutyl and ethyl groups attached to the silicon atom. This structural feature provides distinct steric and electronic properties compared to other silyl-protected compounds. The dibutyl groups offer increased hydrophobicity and bulkiness, which can influence the reactivity and stability of the compound in various chemical environments .

Properties

CAS No.

78382-23-7

Molecular Formula

C15H30O3Si

Molecular Weight

286.48 g/mol

IUPAC Name

[dibutyl(ethyl)silyl] 4-oxopentanoate

InChI

InChI=1S/C15H30O3Si/c1-5-8-12-19(7-3,13-9-6-2)18-15(17)11-10-14(4)16/h5-13H2,1-4H3

InChI Key

NZCFJDGWHLYLQS-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](CC)(CCCC)OC(=O)CCC(=O)C

Origin of Product

United States

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